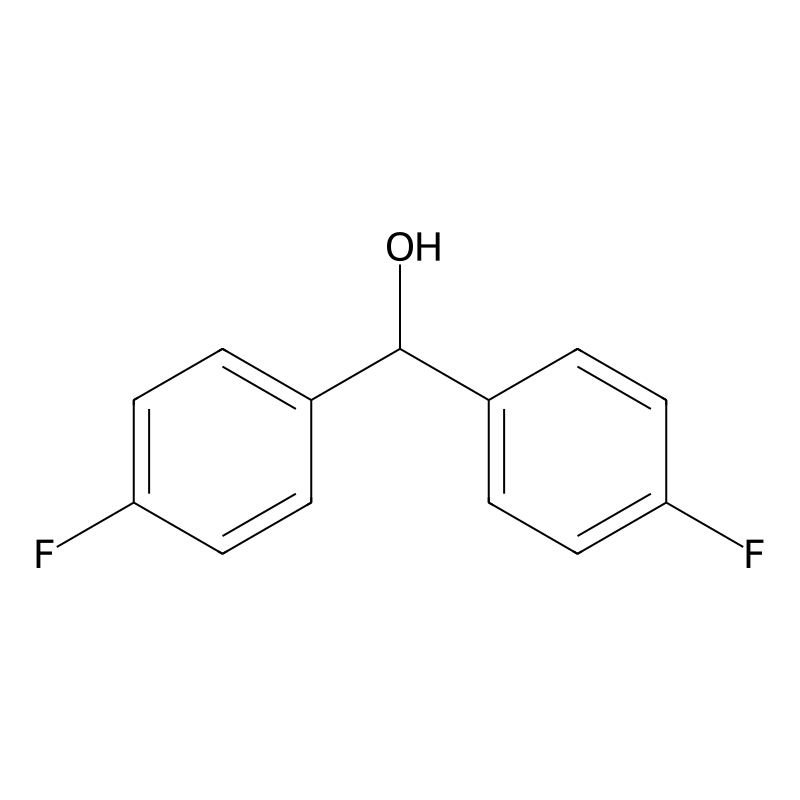

4,4-Difluorobenzhydrol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4'-Difluorobenzhydrol (CAS: 365-24-2) is a diarylmethanol derivative distinguished by symmetric fluorine substitution on both phenyl rings. This structural feature is critical, as the two fluorine atoms significantly modify the electronic properties, lipophilicity, and metabolic stability of molecules it is incorporated into. It serves as a pivotal building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs) targeting the central nervous system, such as antipsychotics and calcium channel blockers, as well as for specialty polymers. Its utility stems from the reactivity of the hydroxyl group and the unique characteristics imparted by the difluoro-benzhydryl moiety.

Substituting 4,4'-Difluorobenzhydrol with its non-fluorinated analog, benzhydrol, or monofluorinated variants is often unfeasible in established synthetic routes and drug discovery programs. The two electron-withdrawing fluorine atoms are not passive structural elements; they are critical for modulating the reactivity of the benzylic alcohol and, more importantly, the pharmacological profile of the final active molecule. Properties such as binding affinity for biological targets, metabolic stability against oxidative degradation, and blood-brain barrier permeability are significantly altered by the presence and position of fluorine atoms. Consequently, replacing this specific precursor can lead to drastically lower product yields, altered reaction kinetics, or a final compound with an entirely different and undesirable efficacy and safety profile.

Essential Precursor for High-Affinity M1 Muscarinic Receptor Antagonists

The 4,4'-difluorobenzhydryl moiety is a critical pharmacophore for achieving high-affinity binding to the M1 muscarinic acetylcholine receptor (hM1R), a key target for treating neurological disorders. In a study of novel carbamate-based antagonists, the compound derived from 4,4'-Difluorobenzhydrol (Compound 2) exhibited a binding affinity (Ki) of 1.2 nM for the hM1R target. This demonstrates the essential role of the specific difluorinated scaffold in achieving potent receptor engagement, a primary consideration in lead candidate selection.

| Evidence Dimension | Binding Affinity (Ki) at hM1R |

| Target Compound Data | 1.2 nM (for a lead derivative) |

| Comparator Or Baseline | Other synthesized analogs in the same study showed lower affinity (e.g., Compound 1: 14 nM, Compound 6: 22 nM). |

| Quantified Difference | 11.7x higher affinity than Compound 1; 18.3x higher affinity than Compound 6. |

| Conditions | Competitive radioligand binding experiments using Chinese hamster ovary cell membranes expressing the human M1 muscarinic acetylcholine receptor (hM1R). |

For medicinal chemistry programs, starting with a precursor that consistently yields high-affinity ligands saves significant time and resources in lead optimization.

High-Yield Conversion to Key Halide Intermediate for API Synthesis

The efficient conversion of the hydroxyl group to a leaving group is a critical first step in many syntheses. 4,4'-Difluorobenzhydrol can be converted to the corresponding 4,4'-difluorodiphenylmethyl chloride, a key intermediate for drugs like Flunarizine, in high yield. A documented procedure using concentrated hydrochloric acid and a phase-transfer catalyst reports a yield of 95-97%. This high conversion efficiency is vital for multi-step syntheses where overall yield determines process viability.

| Evidence Dimension | Reaction Yield (%) |

| Target Compound Data | 95-97% |

| Comparator Or Baseline | General literature expectations for similar chlorinations can vary widely; achieving >95% is considered highly efficient. |

| Quantified Difference | N/A (Represents high end of expected performance) |

| Conditions | Reaction with concentrated HCl in toluene with tetrabutylammonium bromide as a phase-transfer catalyst at 40-45 °C. |

High, reproducible yields in the initial activation step reduce downstream purification costs and improve the overall economic feasibility of a synthetic route, a key procurement consideration.

Improved Handling and Processability via Defined Solid State

Compared to its direct precursor, 4,4'-difluorobenzophenone (a ketone), 4,4'-Difluorobenzhydrol is a stable, crystalline solid with a well-defined melting point of 43–45 °C. The non-fluorinated analog, benzhydrol, has a higher melting point (65-67 °C). The moderate melting point of the target compound offers a balance, ensuring it is a free-flowing solid at standard ambient temperatures for easier handling and weighing, while being readily meltable or soluble for reactions, unlike higher-melting-point analogs that may require more energy input.

| Evidence Dimension | Melting Point (°C) |

| Target Compound Data | 43–45 °C |

| Comparator Or Baseline | Benzhydrol: 65-67 °C |

| Quantified Difference | ~20-24 °C lower melting point than the non-fluorinated parent compound. |

| Conditions | Standard analytical measurement (lit. values). |

Predictable physical properties like a moderate melting point are crucial for process design, ensuring consistent material handling, dosing, and reaction setup in both lab-scale and pilot-plant operations.

Core Building Block for Fluorinated Piperazine-Based APIs

This compound is the precursor of choice for synthesizing the 4,4'-difluorobenzhydryl moiety found in numerous CNS-active drugs, including the calcium channel blocker Flunarizine and antipsychotics like Fluspirilene and Penfluridol. Its use is indicated when the goal is to leverage the known benefits of this scaffold for metabolic stability and target engagement.

Scaffold for High-Affinity Ligands in CNS Drug Discovery

In medicinal chemistry programs targeting CNS receptors like the M1 muscarinic receptor, 4,4'-Difluorobenzhydrol serves as an advanced starting material. The evidence shows its derivatives can achieve nanomolar binding affinities, making it a valuable scaffold for developing selective ligands for neurological and psychiatric disorders.

Intermediate for Radiosynthesis of PET Imaging Agents

The compound's structure is suitable for developing radiolabeled molecules for Positron Emission Tomography (PET). Its derivative, 4-[18F]Fluoro-4'-fluorobenzhydryl chloride, is used to synthesize PET tracers like [18F]Flunarizine, enabling in-vivo imaging of drug targets in the brain.

References

- [1] Kilbourn, M. R. Synthesis of [18F]flunarizine. *International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes* 1991, 42 (2), 109–111.

- [3] Wess, J., et al. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. *Pharmaceuticals* 2022, 15(2), 249.

- [4] Kilbourn, M. R. Synthesis of [18F]flunarizine. *Appl Radiat Isot.* 1991, 42(2), 109-11.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant